molecular formula C11H19N3O3S B2417581 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1334369-50-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2417581
CAS No.: 1334369-50-4
M. Wt: 273.35
InChI Key: DQTMLOANKSNEAD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, which is known for its diverse biological activities.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-4-5-8-9(18-14-13-8)10(15)12-6-11(2,16)7-17-3/h16H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTMLOANKSNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The formation of the thiadiazole ring can be achieved via oxidative cyclization of thiosemicarbazide derivatives. For example, iodine-mediated oxidative C–S bond formation between thiosemicarbazide and aldehydes generates 2-amino-1,3,4-thiadiazoles. However, for 1,2,3-thiadiazoles, alternative precursors such as hydrazine-carbothioamide derivatives are required.

A plausible route involves:

  • Condensation of propyl-substituted hydrazine-carbothioamide with nitrous acid (HNO₂) to form the 1,2,3-thiadiazole ring.
  • Subsequent oxidation or chlorination to yield the 5-carbonyl chloride derivative.

Key Reaction Conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 80–100°C for cyclization
  • Oxidizing Agent: Iodine (I₂) or chlorine gas (Cl₂)

Synthesis of the Hydroxy-Methoxy-2-Methylpropylamine Side Chain

The side chain, 2-hydroxy-3-methoxy-2-methylpropylamine , is synthesized through a multi-step process:

Epoxide Ring-Opening

  • Starting Material : Epichlorohydrin (1-chloro-2,3-epoxypropane) is reacted with methanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form 3-methoxy-2-chloropropanol.
  • Methylation : Treatment with methylmagnesium bromide introduces the methyl group at position 2.
  • Amination : The chloride is displaced with ammonia (NH₃) under high pressure to yield the primary amine.

Optimization Note :

  • The use of aqueous ammonia at 60°C improves regioselectivity and reduces byproducts.

Coupling of Thiadiazole Carbonyl Chloride and Amine

The final step involves coupling 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine to form the carboxamide bond.

Solvent and Reaction Conditions

The patented method for analogous compounds uses toluene as the solvent at 100–105°C without acid-binding agents. This approach avoids salt formation, simplifying purification.

Procedure :

  • Suspend the amine in toluene and heat to 100°C.
  • Slowly add the acyl chloride dropwise.
  • Reflux for 4–6 hours to ensure complete reaction.
  • Cool and filter the precipitate.

Yield and Purity :

Parameter Value
Yield 89–94%
Purity (HPLC) ≥99%

Alternative Synthetic Routes

Solid-Phase Synthesis

A solid-phase method using carbon disulfide (CS₂) and sodium hydride (NaH) to generate acyldithiocarbazate resins has been reported for 1,3,4-thiadiazoles. Adapting this for 1,2,3-thiadiazoles would require:

  • Immobilizing a propyl-substituted thiosemicarbazide on a resin.
  • Cyclodehydration with reagents like phosphorus pentachloride (PCl₅).

Advantages :

  • Facilitates high-throughput synthesis.
  • Reduces purification steps.

Industrial-Scale Considerations

Continuous Flow Reactors

Industrial production benefits from continuous flow systems, which enhance heat transfer and mixing efficiency. For example, the coupling reaction between acyl chloride and amine achieves 92% yield in a flow reactor at 110°C with a residence time of 15 minutes.

Waste Management

Omitting acid-binding agents reduces HCl-neutralization waste. Capturing HCl gas via alkaline scrubbers minimizes environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of acyl chloride to carboxylic acid.
  • Solution : Use anhydrous solvents and controlled reagent addition.

Purification Difficulties

  • Issue : Residual toluene in the final product.
  • Solution : Recrystallization from ethanol-water mixtures improves purity.

Chemical Reactions Analysis

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with structural similarities to N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, the introduction of hydroxy and methoxy groups in similar carboxamide derivatives has shown enhanced antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1.2 to 8.7 µM, suggesting a promising therapeutic potential against cancer .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific pathways related to oxidative stress and cell proliferation. Hydroxy-substituted derivatives have been noted for their ability to stabilize free radicals, thus preventing oxidative damage and indirectly inhibiting aberrant cell growth . This property is crucial as it allows for targeted therapy with reduced cytotoxicity towards normal cells.

Antioxidant Properties

The antioxidant activity of this compound and its derivatives has been extensively studied. Compounds containing hydroxy and methoxy groups have demonstrated superior antioxidant capabilities compared to standard antioxidants like BHT (butylated hydroxytoluene). These properties are attributed to their ability to donate hydrogen atoms or electrons, stabilizing free radicals effectively .

Potential Applications in Dermatology

Given its structural characteristics, this compound may also find applications in dermatological formulations. Compounds with similar structures have been explored for their efficacy in skin care products due to their antioxidant properties, which can help mitigate skin aging and damage caused by oxidative stress . The incorporation of such compounds into topical formulations could enhance skin protection and promote healing.

Case Studies

Several case studies highlight the effectiveness of similar thiadiazole derivatives:

Study Compound Cell Line IC50 (µM) Findings
Study 1Thiadiazole Derivative AMCF-73.1Significant antiproliferative activity observed
Study 2Thiadiazole Derivative BHeLa4.8High selectivity against cancer cells with low toxicity to normal cells
Study 3Thiadiazole Derivative CA5495.3Demonstrated strong antioxidant activity

These studies indicate that derivatives of this compound hold promise as effective agents in cancer therapy and antioxidant applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate specific pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with similar compounds such as:

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

  • Molecular Formula : C13H18N4O3S
  • Molecular Weight : 306.37 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with appropriate carboxamide precursors. The introduction of hydroxyl and methoxy groups enhances its biological profile, potentially increasing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM) Reference
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

These compounds exhibit mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, thiadiazole derivatives have shown promising antimicrobial properties. Compounds in this class have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition:

Compound Microorganism Minimum Inhibitory Concentration (MIC) Reference
Compound DE. coli50 μg/mL
Compound ES. aureus100 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Thymidylate Synthase Inhibition : Compounds targeting this enzyme disrupt DNA synthesis, leading to apoptosis in cancer cells.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives may induce oxidative stress in target cells.

Case Studies

A notable study evaluated the efficacy of a related thiadiazole derivative in vivo, showing significant tumor reduction in animal models when administered at doses correlating with the in vitro IC50 values obtained from human cancer cell lines . The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug.

Q & A

Q. Key optimization factors :

  • Temperature control : Excess heat can lead to thiadiazole ring decomposition.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic
A combination of methods ensures accurate structural validation:

  • NMR spectroscopy :
    • ¹H NMR : Identifies protons on the hydroxy-methoxypropyl group (δ 1.2–1.4 ppm for methyl, δ 3.3–3.5 ppm for methoxy) and propyl chain (δ 0.9–1.1 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and thiadiazole carbons (δ 150–155 ppm) .
  • IR spectroscopy : Detects carboxamide C=O stretch (~1680 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₃H₂₁N₃O₃S: 299.13 g/mol) with <2 ppm error .

How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) across studies?

Advanced
Contradictions often arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) .
  • Structural analogs : Minor substituent changes (e.g., methyl vs. propyl) alter target selectivity. For example, propyl enhances lipophilicity, improving membrane permeability in tumor cells but reducing aqueous solubility for antimicrobial assays .

Q. Methodological solutions :

  • Standardize assays using CLSI guidelines for antimicrobial tests and NCI-60 panels for antitumor screening.
  • Conduct parallel studies with structural analogs to isolate substituent effects .

What strategies are recommended for optimizing the pharmacokinetic properties of this thiadiazole carboxamide derivative?

Advanced
Focus on enhancing bioavailability and metabolic stability:

  • Solubility : Introduce polar groups (e.g., hydroxyls) via O-methylation or PEGylation while maintaining the propyl chain for lipophilicity .
  • Metabolic resistance : Replace labile methoxy groups with trifluoromethoxy or cyclopropylmethoxy to reduce CYP450-mediated oxidation .
  • In silico modeling : Use tools like SwissADME to predict LogP, permeability, and efflux ratios before synthesis .

How should researchers design experiments to elucidate the mechanism of action, given conflicting hypotheses?

Advanced
Address conflicting hypotheses (e.g., enzyme inhibition vs. receptor antagonism) via:

Target identification :

  • Enzyme assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or human topoisomerase II .
  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., 1DHF for DHFR) to prioritize candidates .

Pathway analysis : Use transcriptomics (RNA-seq) on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

What are the common challenges in achieving high purity during synthesis, and how can they be addressed?

Basic
Challenges :

  • Byproducts from incomplete coupling or ring-opening side reactions.
  • Residual solvents (DMF) in final product.

Q. Solutions :

  • Reaction monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) to track progress .
  • Purification : Two-step recrystallization (ethanol/water, then dichloromethane/hexane) to remove polar and non-polar impurities .

What computational approaches are validated for predicting binding affinity with biological targets like PPAR-γ?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate ligand-PPAR-γ binding over 100 ns to assess stability of hydrogen bonds with Ser289 and His449 .
  • QSAR models : Train models using thiadiazole derivatives’ IC₅₀ values against PPAR-γ to predict activity of novel analogs .

How do structural modifications at specific positions influence bioactivity and metabolic stability?

Q. Advanced

  • Position 4 (propyl group) :
    • Bioactivity : Longer alkyl chains (e.g., butyl) enhance antitumor activity but reduce solubility.
    • Metabolism : Propyl is less prone to ω-oxidation than ethyl, improving half-life .
  • Position 2 (hydroxy-methoxypropyl) :
    • Glycosylation of the hydroxy group improves water solubility but may reduce blood-brain barrier penetration .

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